molecular formula C34H66N6O9 B8075385 Pepstatin Ammonium

Pepstatin Ammonium

Cat. No.: B8075385
M. Wt: 702.9 g/mol
InChI Key: WYSVECGZWBIQJQ-HXBNWBQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pepstatin Ammonium, also known as Pepstatin A Ammonium, is a potent inhibitor of aspartic proteases. It is a hexapeptide containing the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid). This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and is widely used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pepstatin Ammonium is typically synthesized through microbial fermentation using actinomycetes. The process involves cultivating the microorganisms under specific conditions that promote the production of the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate and purify this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product. The compound is often produced in bulk and stored under controlled conditions to maintain its stability and potency .

Chemical Reactions Analysis

Types of Reactions: Pepstatin Ammonium primarily undergoes inhibition reactions with aspartic proteases. It forms a 1:1 complex with these enzymes, effectively blocking their activity. This inhibition is highly selective and does not affect other types of proteases such as thiol proteases, neutral proteases, or serine proteases .

Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with the compound being dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) before being diluted into buffer solutions. The working concentration of this compound in these reactions is usually in the micromolar range .

Major Products Formed: The primary product of these reactions is the inactive enzyme-inhibitor complex. This complex formation effectively reduces the activity of the target protease, thereby modulating various biological processes .

Mechanism of Action

Pepstatin Ammonium exerts its effects by binding to the active site of aspartic proteases, forming a stable enzyme-inhibitor complex. This binding prevents the protease from interacting with its natural substrates, thereby inhibiting its activity. The compound’s high selectivity for aspartic proteases is attributed to its unique structure, which includes the statine residues that mimic the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Pepstatin Ammonium is unique among protease inhibitors due to its high specificity for aspartic proteases and its ability to form stable complexes with these enzymes. Similar compounds include:

This compound stands out due to its potent inhibition of a broad range of aspartic proteases and its widespread use in various research fields.

Properties

IUPAC Name

azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVECGZWBIQJQ-HXBNWBQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N6O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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